3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride
Description
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride (CAS No. 1824062-63-6) is a synthetic organic compound featuring an oxazolidine-2,4-dione core substituted with a branched alkylamine side chain. This compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards/Toronto Research Chemicals .
Properties
IUPAC Name |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLMDBCRUQSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 2-amino-3-methylbutanol with oxazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxazolidinone and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride with structurally or functionally related compounds, focusing on molecular features, purity, and analytical
Key Observations:
Structural Variations: The target compound differs from 3-(2-Aminobutyl)oxazolidine-2,4-dione HCl in the alkyl chain branching (3-methylbutyl vs. linear butyl), which may affect lipophilicity and steric interactions . Imidazolidine-2,4-dione analogs (e.g., Compound 15 ) incorporate bulkier substituents (piperazine rings, dimethyl groups), likely enhancing receptor binding affinity but complicating synthetic accessibility.
Physicochemical Properties :
- Melting points for aryl-substituted oxazolidine-2,4-diones (188–206°C ) suggest higher crystallinity compared to the target compound, though data for the latter are unavailable.
- Imidazolidine-2,4-dione derivatives exhibit high purity (≥97%) and short retention times (3.04–5.10 min) in LC/MS analyses, indicating favorable chromatographic behavior .
Commercial Availability: The target compound and its analogs (e.g., 3-(1-aminopropan-2-yl)oxazolidine-2,4-dione HCl ) are marketed by specialized suppliers, reflecting demand for modular heterocyclic building blocks in drug discovery .
Biological Activity
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique oxazolidine structure and potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and antiviral properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its oxazolidine ring, which is known to participate in various biological processes. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, demonstrating better activity than conventional antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione HCl | Staphylococcus aureus | < 10 µg/mL |
| Chloramphenicol | Staphylococcus aureus | 25 µg/mL |
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication through interference with specific viral enzymes or cellular pathways. However, detailed mechanisms remain to be fully elucidated.
The proposed mechanism involves the inhibition of key enzymes involved in microbial metabolism. For instance, the oxazolidine structure may interact with ribosomal RNA or other molecular targets critical for protein synthesis in bacteria. This interaction leads to cell death or growth inhibition.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains using microbroth dilution assays. Results showed that it significantly reduced bacterial viability at concentrations lower than those required for traditional antibiotics .
Evaluation of Safety Profile
Further investigations assessed the safety profile of this compound. It was found to be non-mutagenic and non-cytotoxic at effective antimicrobial concentrations. ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated favorable profiles for potential drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
